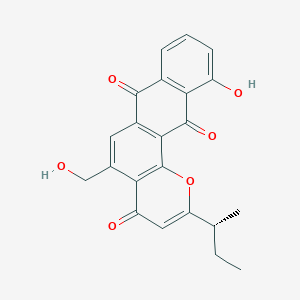

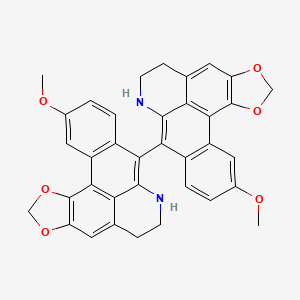

毛茛皂苷D

科学研究应用

脉络通皂苷D具有广泛的科学研究应用:

作用机制

脉络通皂苷D通过多个分子靶点和途径发挥作用:

诱导凋亡: 它激活Bcl-2/Bax-caspase-3信号通路,导致癌细胞程序性死亡.

抑制血管生成: 脉络通皂苷D抑制新血管的形成,这对肿瘤生长至关重要.

抗炎作用: 它减少促炎细胞因子的产生并抑制炎症通路的激活.

生化分析

Biochemical Properties

Pulsatilla saponin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Pulsatilla saponin D has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . Additionally, it interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, modulating their activity and downstream effects . These interactions highlight the compound’s potential in regulating cellular processes and maintaining homeostasis.

Cellular Effects

Pulsatilla saponin D exerts significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspase-independent cell death pathways . Furthermore, Pulsatilla saponin D influences cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to alterations in gene expression and cellular metabolism . These effects contribute to the compound’s ability to inhibit tumor growth and promote cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of Pulsatilla saponin D involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Pulsatilla saponin D has been shown to bind to the c-Met receptor, inhibiting its activity and downstream signaling pathways . This inhibition leads to reduced angiogenesis and tumor growth. Additionally, Pulsatilla saponin D modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pulsatilla saponin D have been observed to change over time. The compound exhibits stability under various conditions, maintaining its bioactivity for extended periods . Degradation of Pulsatilla saponin D can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that Pulsatilla saponin D can induce sustained changes in cellular function, including prolonged inhibition of tumor growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of Pulsatilla saponin D vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, Pulsatilla saponin D can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Pulsatilla saponin D is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Pulsatilla saponin D also affects the expression of genes involved in metabolic pathways, contributing to its overall bioactivity .

Transport and Distribution

Within cells and tissues, Pulsatilla saponin D is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, facilitating its efflux from cells . Additionally, Pulsatilla saponin D can bind to serum proteins, influencing its distribution and accumulation in various tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

Pulsatilla saponin D exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with intracellular biomolecules and the modulation of cellular processes . Pulsatilla saponin D’s subcellular distribution contributes to its overall bioactivity and therapeutic potential .

准备方法

合成路线和反应条件

脉络通皂苷D可以从中药脉络通和朝鲜脉络通根部使用溶剂提取方法分离得到 . 该过程涉及使用诸如甲醇或乙醇等溶剂提取皂苷,然后使用色谱技术进行纯化 .

工业生产方法

在工业环境中,脉络通皂苷D的提取是通过大规模的溶剂提取和纯化工艺来实现的。脉络通属植物的根部被批量处理,皂苷使用工业级溶剂提取。 然后,粗提物经过各种纯化步骤,包括柱色谱和结晶,以获得纯的脉络通皂苷D .

化学反应分析

反应类型

脉络通皂苷D会经历各种化学反应,包括:

氧化: 脉络通皂苷D可以被氧化形成不同的衍生物。

还原: 还原反应可以改变脉络通皂苷D中的官能团。

取代: 取代反应可以将新的官能团引入分子中.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用卤代烷和酰氯等试剂.

主要产物

相似化合物的比较

类似化合物

脉络通皂苷A: 另一种具有抗癌和抗炎特性的三萜皂苷.

脉络通皂苷C: 以其抗菌和抗癌活性而闻名.

脉络通皂苷E: 表现出类似的药理活性,包括抗癌和抗炎作用.

独特性

脉络通皂苷D的独特之处在于其强大的抗癌活性及其选择性地诱导癌细胞凋亡而不损害正常细胞的能力 . 这种选择性作用使其成为癌症治疗的有希望的候选药物 .

属性

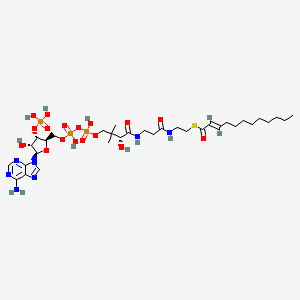

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLICHUQXFAOEP-YDIXZRNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315269 | |

| Record name | Pulsatilla saponin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68027-15-6 | |

| Record name | Pulsatilla saponin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68027-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulsatilla saponin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary molecular targets of PSD?

A1: Research suggests that PSD exerts its anticancer effects through multiple mechanisms, primarily by targeting the c-Met receptor tyrosine kinase [, ]. It also disrupts autophagic flux by inhibiting autophagosome-lysosome fusion and lysosomal acidification [, ].

Q2: How does PSD's interaction with c-Met affect cancer cells?

A2: PSD acts as an allosteric inhibitor of c-Met, hindering the activation of downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis []. This inhibition leads to decreased phosphorylation of key signaling molecules like Akt, mTOR, and p70S6K, ultimately suppressing tumor progression [, ].

Q3: What is the role of PSD in autophagy inhibition, and how does it contribute to its anticancer activity?

A3: PSD disrupts autophagy by blocking autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and p62, a protein normally degraded through autophagy [, ]. This disruption of autophagic flux enhances the anticancer activity of chemotherapeutic agents, suggesting a potential for synergistic therapeutic approaches [, ].

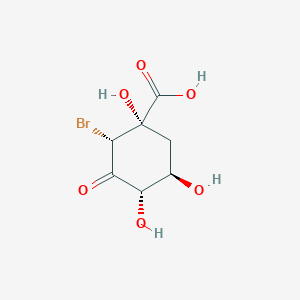

Q4: What is the molecular formula and weight of PSD?

A4: The molecular formula of PSD is C48H76O18, and its molecular weight is 913.1 g/mol.

Q5: Is there any spectroscopic data available for PSD?

A5: Yes, the structural elucidation of PSD has been achieved through various spectroscopic techniques, including FABMS and 1D and 2D NMR []. These techniques provide detailed information about the compound's structure, including the arrangement of its sugar moieties and the stereochemistry of its chiral centers.

Q6: How do structural modifications of PSD impact its activity and toxicity?

A6: Studies on PSD derivatives have revealed valuable insights into its SAR. Modifications to the C-ring, C-28 position, or the sugar moiety at the C-3 position significantly influence its cytotoxicity and hemolytic toxicity []. For instance, some derivatives with modifications at the C-28 position exhibit reduced hemolytic toxicity while maintaining potent anticancer activity [].

Q7: Have any PSD derivatives shown improved pharmacological profiles compared to the parent compound?

A7: Yes, several synthesized PSD derivatives have demonstrated enhanced antiproliferative activity and reduced toxicity compared to the parent compound [, ]. For example, compound 14, a PSD derivative, exhibited significant cytotoxicity against A549 lung cancer cells without exhibiting hemolytic toxicity [].

Q8: Has the metabolism of PSD been studied?

A9: While detailed metabolic profiles are yet to be fully elucidated, studies using LC-MS/MS techniques have identified several metabolites of PSD in rats []. Further research is needed to characterize these metabolites and understand their pharmacological significance.

Q9: What types of cancer cells are most sensitive to PSD?

A10: In vitro studies have demonstrated PSD's antiproliferative activity against a broad range of cancer cell lines, including lung cancer (A549) [, ], hepatocellular carcinoma (SMMC-7721, H22) [, ], breast cancer (MCF-7, MDA-MB-231) [], cervical cancer (HeLa) [], pancreatic cancer [], and glioblastoma (U87-MG, T98G) [, ].

Q10: Has PSD's anticancer efficacy been demonstrated in animal models?

A11: Yes, PSD exhibits significant antitumor activity in various in vivo models. It effectively inhibits tumor growth in xenograft models of hepatocellular carcinoma [, ], lung cancer [], and pancreatic cancer []. These studies provide compelling evidence for PSD's potential as an anticancer therapeutic agent.

Q11: What about clinical trials involving PSD?

A11: While preclinical evidence strongly supports further investigation of PSD, no clinical trials have been conducted to date. Further research is needed to translate these promising findings into clinical settings.

Q12: Are there any strategies being explored to enhance the delivery and targeting of PSD?

A14: Research is ongoing to develop novel drug delivery systems for PSD to improve its bioavailability and target specificity. One such strategy involves using pH-sensitive polymers like Eudragit S100 to create colon-targeted drug delivery systems [].

Q13: How is PSD typically quantified in biological samples?

A15: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method commonly employed for the quantification of PSD in biological matrices, such as plasma [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

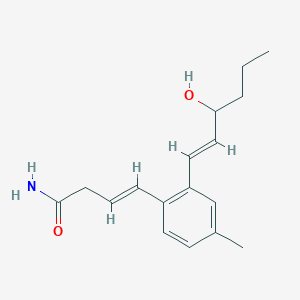

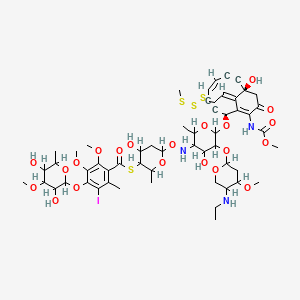

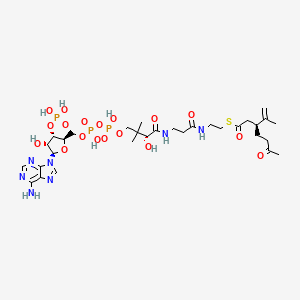

![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)

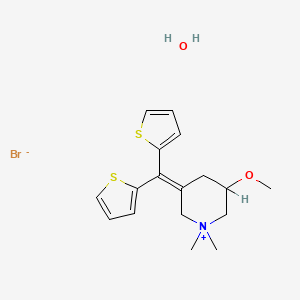

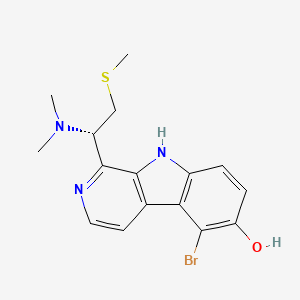

![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)